molecular formula C19H19ClN2OS B14942389 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone

Cat. No.: B14942389
M. Wt: 358.9 g/mol
InChI Key: RSFNOCLOVREANA-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone is a complex organic compound that features a thiazine ring, a chlorophenyl group, and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylacetophenone in the presence of a thiazine-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-phenylethanone
  • 2-[(4-bromophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone
  • 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methoxyphenyl)ethanone

Uniqueness

The uniqueness of 2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone lies in its specific combination of functional groups and the resulting biological activities

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C19H19ClN2OS/c1-14-3-5-15(6-4-14)18(23)13-22(19-21-11-2-12-24-19)17-9-7-16(20)8-10-17/h3-10H,2,11-13H2,1H3

InChI Key

RSFNOCLOVREANA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C3=NCCCS3

Origin of Product

United States

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